

"computational analysis and experimental validation of quinoline derivatives"

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Compound of Interest

Compound Name: 4-(9H-Carbazol-3-ylamino)phenol

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Comparative Analysis of Quinoline Derivatives: A Guide for Researchers

A deep dive into the computational analysis and experimental validation of quinoline derivatives, offering a comparative overview for researchers, scientists, and drug development professionals.

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.^{[1][2][3][4]} The versatility of the quinoline scaffold allows for extensive structural modifications, making it a privileged structure in the quest for novel therapeutic agents.^{[1][4]} This guide presents a comparative analysis of recently developed quinoline derivatives, focusing on their computational evaluation and subsequent experimental validation as anticancer and antimicrobial agents.

Anticancer Activity of Quinoline Derivatives

The development of novel anticancer agents is a primary focus of quinoline derivative research.^{[5][6][7]} These compounds have been shown to target various mechanisms in cancer cells, including the inhibition of tyrosine kinases like EGFR and HER-2, induction of apoptosis, and cell cycle arrest.^{[5][6][8]}

Comparative Performance of Anticancer Quinoline Derivatives

The following table summarizes the in silico and in vitro performance of selected quinoline derivatives against various cancer cell lines.

Compound ID	Target(s)	Computational Method	Key Computational Finding	Experimental Assay	Cell Line(s)	In Vitro Activity (IC50/GI50)	Reference
Compound 5a	EGFR, HER-2	Molecular Docking	Good binding affinity to EGFR and HER-2 active sites	Antiproliferative assay	MCF-7, A-549	71 nM (EGFR), 31 nM (HER-2)	[8]
Compound 13e	Pim-1 kinase	Molecular Docking	Favorable interactions with Pim-1 kinase	Anti-proliferative (CCK8)	PC-3, KG-1	2.61 µM (PC-3), 3.56 µM (KG-1)	[9]
Compound 13f	Pim-1 kinase	Molecular Docking	Strong binding to Pim-1 kinase	Anti-proliferative (CCK8)	PC-3, KG-1	4.73 µM (PC-3), 4.88 µM (KG-1)	[9]
Compound 13h	Pim-1 kinase	Molecular Docking	Significant interaction with key residues of Pim-1 kinase	Anti-proliferative (CCK8)	PC-3, KG-1	4.68 µM (PC-3), 2.98 µM (KG-1)	[9]
W16	NLRP3	Molecular Docking	Direct targeting of NLRP3	IL-1β release assay	J774A.1, BMDMs	Potent inhibition of NLRP3/I	[10]

L-1 β
pathway

Experimental Protocols for Anticancer Activity Assessment

Antiproliferative Assay (as per Compound 5a study):

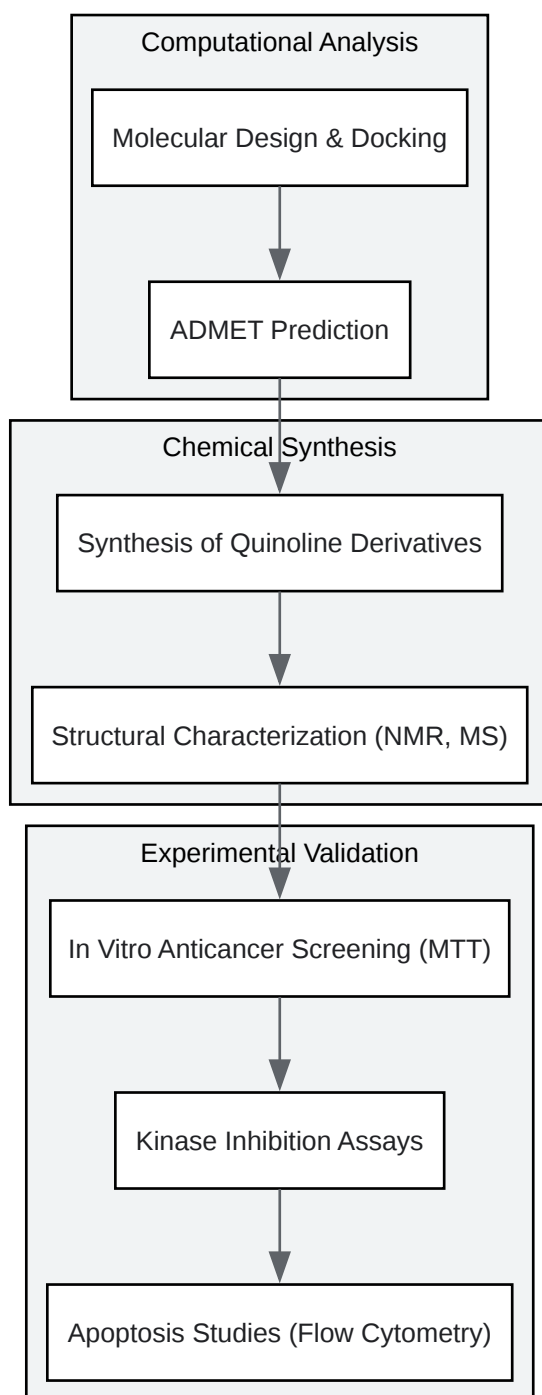
- Cell Culture: Human cancer cell lines (MCF-7 and A-549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the quinoline derivatives for a specified duration (e.g., 48-72 hours).
- MTT Assay: Post-treatment, MTT reagent was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
- Data Analysis: The absorbance was measured using a microplate reader at a specific wavelength. The GI50 (concentration required to inhibit cell growth by 50%) values were calculated from dose-response curves.[8]

Pim-1 Kinase Inhibition Assay (as per Compound 13e, 13f, 13h study):

- Method: A mobility shift assay was utilized to measure the inhibitory activity against Pim-1 kinase.
- Procedure: The kinase, substrate, and ATP were incubated with the test compounds. The reaction products were then separated by electrophoresis.
- Detection: The degree of phosphorylation was quantified to determine the inhibitory potency of the compounds.[9]

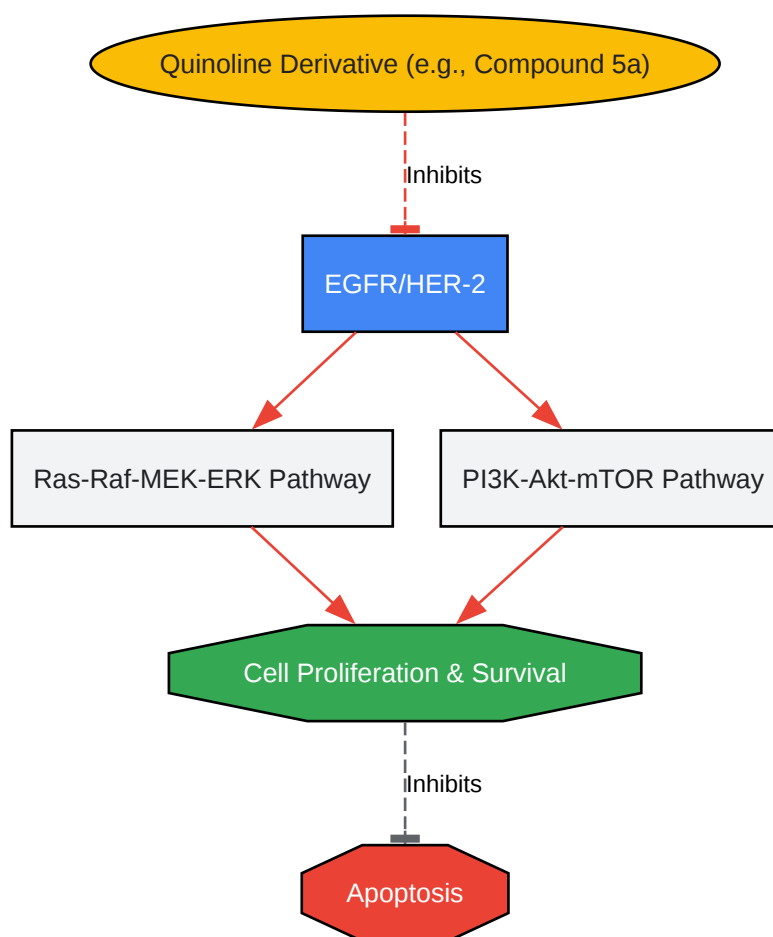
Signaling Pathway and Experimental Workflow

The following diagrams illustrate a typical experimental workflow for evaluating anticancer quinoline derivatives and the EGFR/HER-2 signaling pathway targeted by some of these compounds.



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A generalized workflow for the computational design and experimental validation of anticancer quinoline derivatives.



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Simplified EGFR/HER-2 signaling pathway targeted by quinoline-based inhibitors.

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have also been extensively investigated for their potential as antimicrobial agents, targeting bacteria and fungi.[11][12][13][14] Computational studies, particularly molecular docking, have been instrumental in identifying potential targets such as peptide deformylase (PDF).[11][14]

Comparative Performance of Antimicrobial Quinoline Derivatives

The following table provides a comparative summary of the computational and experimental data for selected antimicrobial quinoline derivatives.

Compound ID	Target Enzyme	Computational Method	Key Computational Finding	Experimental Assay	Microbial Strain(s)	In Vitro Activity (MIC $\mu\text{g/mL}$)	Reference
Compound 2	Peptide Deformylase (PDF)	Molecular Docking	Strong binding affinity to PDF	Minimum Inhibitory Concentration (MIC)	Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli	50 - 3.12	[11]
Compound 6	Peptide Deformylase (PDF)	Molecular Docking & MD Simulation	Stable complex with PDF, multiple hydrogen bonds	Minimum Inhibitory Concentration (MIC)	Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli, A. flavus, A. niger, F. oxysporum, C. albicans	50 - 3.12 (antibacterial), Potent antifungal	[11][14]
Compound 4	Not Specified	Molecular Docking	Good binding affinity in silico	Microdilution	Enterococcus faecalis	2	[12]
Compound 5	Not Specified	Molecular Docking	High docking score	Microdilution	Pseudomonas aeruginosa	8	[12]

Compound 8	Not Specified	Molecular Docking	Favorable binding interactions	Microdilution	Enterococcus faecalis	1	[12]
Compound Qa5	Not Specified	Not Specified	Not Specified	Minimum Inhibitory Concentration (MIC)	Xanthomonas oryzae (Xoo)	3.12	[15]

Experimental Protocols for Antimicrobial Activity Assessment

Minimum Inhibitory Concentration (MIC) Determination (as per Compound 2 and 6 study):

- Method: A broth microdilution method is commonly used.
- Preparation: Serial dilutions of the quinoline derivatives are prepared in a suitable broth medium in 96-well microtiter plates.
- Inoculation: Each well is inoculated with a standardized suspension of the target microbial strain.
- Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
- Reading: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[11][14]

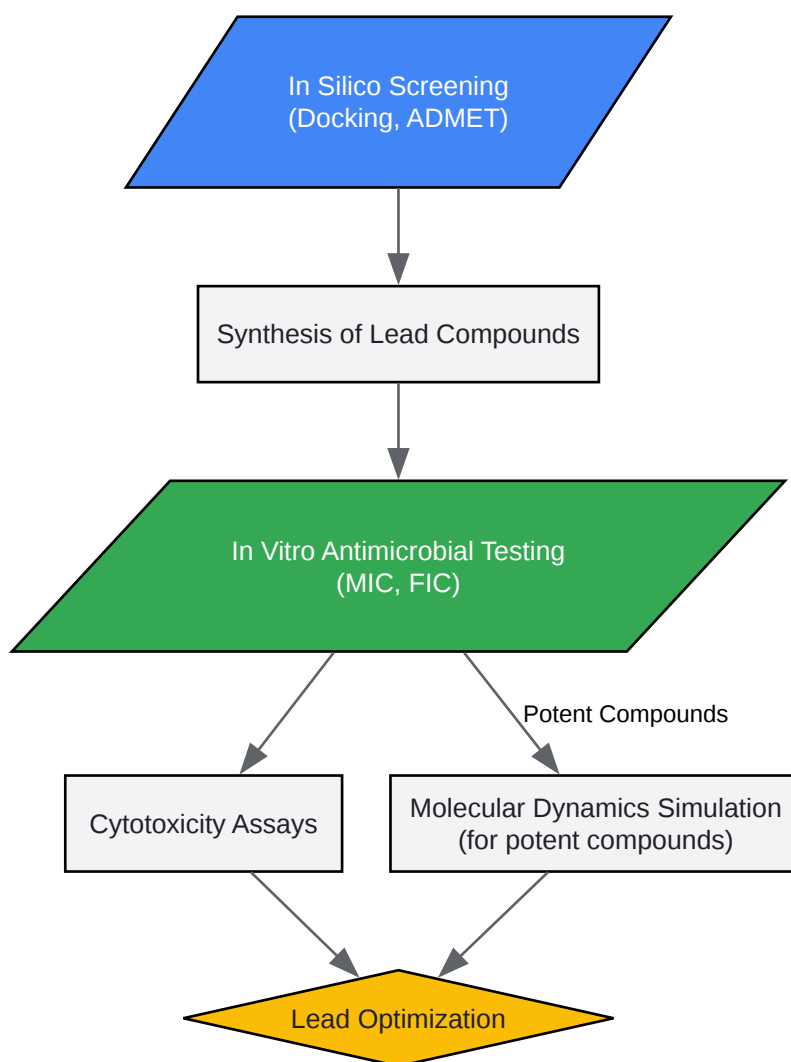
Fractional Inhibitory Concentration (FIC) for Synergy Testing:

- Purpose: To evaluate the synergistic effect of the quinoline derivatives with known antimicrobial drugs.
- Method: A checkerboard titration method is employed, where serial dilutions of the quinoline derivative are tested in combination with serial dilutions of a reference drug.

- Calculation: The FIC index is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.[11]

Logical Relationship in Antimicrobial Drug Discovery

The diagram below illustrates the logical progression from computational screening to the experimental validation of antimicrobial quinoline derivatives.



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Logical workflow for the discovery and validation of antimicrobial quinoline derivatives.

In conclusion, the integration of computational analysis and experimental validation provides a powerful paradigm for the discovery and development of novel quinoline-based therapeutic agents. The data and methodologies presented in this guide offer a valuable resource for

researchers in medicinal chemistry and drug development, facilitating the informed design and evaluation of the next generation of quinoline derivatives.

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